molecular formula C14H21NO2*HCl B613221 Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate CAS No. 209325-69-9

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

Cat. No. B613221
M. Wt: 235,33*36,45 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate is a chemical compound that belongs to the family of amino acid derivatives. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.

Scientific Research Applications

Directed Homogeneous Hydrogenation

This study presents a method for the directed homogeneous hydrogenation of methyl anti-3-hydroxy-2-methylpentanoate, showcasing the potential for chemical synthesis and modification of similar compounds. The research elaborates on the utilization of metal-catalyzed reactions and the assay methods for enantiomeric purity, which are critical for the development of pharmaceuticals and fine chemicals (Brown, Evans, & James, 2003).

Synthesis of Natural Product Derivatives

Another study describes the synthesis of derivatives for the synthesis of different natural products, illustrating the versatility of similar compounds in synthesizing complex molecules that could be crucial for drug development and the study of bioactive substances (Hamad & Schinzer, 2000).

Chemical Communication in Ants

Research on the chemical communication in ants identified specific compounds, such as 3-ethyl-4-methylpentanol, indicating the biological significance and potential applications of similar molecules in understanding and manipulating ecological interactions and behaviors (Castracani et al., 2008).

Synthesis of Stereochemically Complex Molecules

A study on the synthesis of stereochemically complex molecules, such as (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, exemplifies the advanced synthetic techniques that could be applicable to the synthesis and study of Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate and its derivatives. These methods are pivotal for the production of pharmaceuticals and research chemicals with specific stereochemical configurations (Ling, 2011).

properties

IUPAC Name

methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12/h5-9,11,13,15H,4,10H2,1-3H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWBRJIWLYMTF-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate

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